(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol
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Overview
Description
(1R,5S,9s)-3-Methyl-3-azabicyclo[331]nonan-9-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-one. One common method is the reduction using sodium tetrahydridoborate in anhydrous dioxane . This reaction yields the desired alcohol as a mixture of stereoisomers.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The nitrogen atom allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium tetrahydridoborate is commonly used for the reduction of the ketone to the alcohol.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution at the nitrogen atom.
Major Products Formed
Oxidation: 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-one.
Reduction: Various stereoisomers of the alcohol.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure allows it to act as a nucleophile, participating in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-one: The ketone form of the compound.
9-Aza-1-methylbicyclo[3.3.1]nonan-3-ol: A similar compound with a different substitution pattern.
2,4-Bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one: Another derivative with additional functional groups .
Uniqueness
(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific substitution pattern and the presence of an alcohol group. This makes it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3/t7-,8+,9? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSORJFWHKEXQH-JVHMLUBASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C1)C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CCC[C@@H](C1)C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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